2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
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Overview
Description
2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one typically involves the bromination of 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential drugs for treating diseases such as cancer and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Synthesis: It is a valuable building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
1,5,6,7-Tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one: The non-brominated version of the compound, which serves as a precursor in its synthesis.
Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring and exhibit various biological activities, such as antimicrobial and antitumor properties.
Uniqueness
2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This makes it a versatile intermediate in the synthesis of diverse bioactive molecules.
Properties
IUPAC Name |
2-bromo-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-6-3-4-5(10-6)1-2-9-7(4)11/h3,10H,1-2H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBFQTFAVOBREP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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